Welcome to the BenchChem Online Store!
molecular formula C8H8FNO2 B8792667 1-(2-Fluoroethyl)-4-nitrobenzene CAS No. 56153-06-1

1-(2-Fluoroethyl)-4-nitrobenzene

Cat. No. B8792667
M. Wt: 169.15 g/mol
InChI Key: OTNYAOLOSYGNIY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US07157442B2

Procedure details

A solution of 2-(4-nitrophenyl)ethanol (835 mg) in methylene chloride (30 mL) was stirred at −78° C. under a nitrogen atomosphere. To this solution, diethylaminosulfur trifluoride (1.98 mL) in methylene chloride (20 mL) was added dropwise over 10 minutes. With stirring, the temperature of the reaction mixture was allowed to rise back to room temperature. After 30 minutes, the reaction was stopped by the addition of saturated aqueous sodium hydrogen carbonate solution (50 mL) in an ice bath. The methylene chloride solution was washed with saturated aqueous sodium hydrogen carbonate solution (50 mL). After drying over anhydrous magnesium sulfate, the solvent was evaporated under reduced pressure. The residue was purified by chromatography on a silica gel (25 g) column using hexane:ethyl acetate (7:2) as the eluant to give 1-fluoro-2-(4-nitrophenyl)ethane (359 mg).
Quantity
835 mg
Type
reactant
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One
Quantity
1.98 mL
Type
reactant
Reaction Step Two
Quantity
20 mL
Type
solvent
Reaction Step Two
Quantity
50 mL
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[N+:1]([C:4]1[CH:9]=[CH:8][C:7]([CH2:10][CH2:11]O)=[CH:6][CH:5]=1)([O-:3])=[O:2].C(N(S(F)(F)[F:19])CC)C.C(=O)([O-])O.[Na+]>C(Cl)Cl>[F:19][CH2:11][CH2:10][C:7]1[CH:8]=[CH:9][C:4]([N+:1]([O-:3])=[O:2])=[CH:5][CH:6]=1 |f:2.3|

Inputs

Step One
Name
Quantity
835 mg
Type
reactant
Smiles
[N+](=O)([O-])C1=CC=C(C=C1)CCO
Name
Quantity
30 mL
Type
solvent
Smiles
C(Cl)Cl
Step Two
Name
Quantity
1.98 mL
Type
reactant
Smiles
C(C)N(CC)S(F)(F)F
Name
Quantity
20 mL
Type
solvent
Smiles
C(Cl)Cl
Step Three
Name
Quantity
50 mL
Type
reactant
Smiles
C(O)([O-])=O.[Na+]

Conditions

Stirring
Type
CUSTOM
Details
With stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
to rise back to room temperature
WASH
Type
WASH
Details
The methylene chloride solution was washed with saturated aqueous sodium hydrogen carbonate solution (50 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
After drying over anhydrous magnesium sulfate
CUSTOM
Type
CUSTOM
Details
the solvent was evaporated under reduced pressure
CUSTOM
Type
CUSTOM
Details
The residue was purified by chromatography on a silica gel (25 g) column

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
FCCC1=CC=C(C=C1)[N+](=O)[O-]
Measurements
Type Value Analysis
AMOUNT: MASS 359 mg

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.